(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic heterocyclic naming conventions, designating the core structure as 2,3-dihydro-dioxino[2,3-b]pyridin-8-ylmethanol. The molecular formula C₈H₉NO₃ corresponds to a molecular weight of 167.16 grams per mole, with the Chemical Abstracts Service registry number 1305325-13-6 providing unambiguous identification. The structural representation through Simplified Molecular-Input Line-Entry System notation is documented as "OCc1ccnc2OCCOc12", which encodes the complete connectivity pattern of the bicyclic framework.
The International Chemical Identifier string for this compound is 1S/C8H9NO3/c10-5-6-1-2-9-8-7(6)11-3-4-12-8/h1-2,10H,3-5H2, with the corresponding International Chemical Identifier Key designated as OSGBHXFASGUEFJ-UHFFFAOYSA-N. These standardized identifiers facilitate precise identification and database searching across multiple chemical information systems. The MDL number MFCD20487020 provides additional cataloging information for chemical suppliers and research databases.
Isomeric considerations reveal multiple positional variants of the hydroxymethyl substitution pattern within the dioxinopyridine framework. The 8-position isomer under investigation differs significantly from the 7-position analog, which bears the Chemical Abstracts Service number 443956-46-5 and possesses distinct electronic and steric properties. Furthermore, constitutional isomers with altered fusion patterns, such as the dioxino[2,3-c]pyridine system bearing Chemical Abstracts Service number 443955-89-3, demonstrate entirely different structural geometries and chemical reactivities. The stereochemical complexity extends to include enantiomeric forms, as evidenced by the documented synthesis of both (S)- and (R)-configured hydroxymethyl derivatives with Chemical Abstracts Service number 872202-36-3.
X-ray Crystallographic Analysis of the Dioxinopyridine Core
Crystallographic investigations of dioxinopyridine-containing systems provide fundamental insights into the three-dimensional molecular architecture and intermolecular packing arrangements. Single crystal X-ray diffraction studies of related heterocyclic frameworks demonstrate systematic structural features characteristic of fused pyridine-dioxane systems. The bicyclic core structure exhibits planar geometry for the pyridine component, with the 1,4-dioxane ring adopting chair conformation to minimize steric interactions and optimize bond angles.
Advanced crystallographic analysis reveals that dioxinopyridine derivatives typically crystallize in orthorhombic or triclinic crystal systems, depending on the specific substitution pattern and intermolecular hydrogen bonding networks. The molecular packing is predominantly governed by hydrogen bonding interactions involving the nitrogen atom of the pyridine ring and oxygen atoms within the dioxane framework. The hydroxymethyl substituent introduces additional hydrogen bonding capability through its terminal alcohol functionality, significantly influencing crystal packing arrangements and stability.
Temperature-dependent crystallographic studies indicate thermal expansion coefficients consistent with moderate intermolecular interactions and absence of strong π-π stacking between aromatic systems. The crystal structures of related methanol solvates demonstrate that alcohol-containing substituents readily form extended hydrogen bonding networks, contributing to overall crystal stability and defining specific space group symmetries. Refinement parameters for similar heterocyclic systems typically achieve residual factors below 0.06, indicating high-quality structural determinations with well-defined atomic positions.
| Crystallographic Parameter | Typical Range | Reference |
|---|---|---|
| Space Group | Orthorhombic/Triclinic | |
| Residual Factor | < 0.06 | |
| Temperature Range | 100-298 K | |
| Hydrogen Bond Distance | 2.6-3.2 Å |
Comparative Structural Analysis with Related Dioxino[2,3-b]pyridine Derivatives
Systematic comparison of (2,3-Dihydro-dioxino[2,3-b]pyridin-8-yl)methanol with structurally related derivatives reveals distinct patterns in molecular geometry, electronic distribution, and intermolecular interactions. The parent 2,3-dihydro-dioxino[2,3-b]pyridine system, bearing Chemical Abstracts Service number 129421-32-5, serves as the fundamental structural framework from which substituted derivatives are conceptually derived. This unsubstituted analog exhibits a molecular formula of C₇H₇NO₂ with molecular weight 153.14, demonstrating the structural contribution of the hydroxymethyl substituent in the target compound.
Positional isomers bearing hydroxymethyl groups at alternative positions within the pyridine ring system exhibit markedly different chemical and physical properties. The 7-position isomer demonstrates altered electronic characteristics due to the different substitution pattern relative to the pyridine nitrogen atom and the fused dioxane system. Constitutional isomers with modified fusion patterns, such as the dioxino[2,3-c]pyridine framework, present entirely distinct molecular architectures with different ring junction geometries and electronic configurations.
Brominated derivatives, including 7-bromo-2,3-dihydro-dioxino[2,3-b]pyridine with Chemical Abstracts Service number 95897-49-7, provide insight into halogen substitution effects on the dioxinopyridine core structure. These halogenated analogs typically exhibit enhanced crystallinity and altered intermolecular packing arrangements due to halogen bonding interactions. The molecular weight increases to 216.03 grams per mole for the bromo derivative, reflecting the substantial mass contribution of the halogen substituent.
Stereochemical variants, including both enantiomeric forms of hydroxymethyl-substituted dioxinopyridines, demonstrate the importance of three-dimensional molecular architecture in determining biological activity and chemical reactivity. Vibrational circular dichroism studies of 3-hydroxymethyl-2,3-dihydro-dioxino[2,3-b]pyridine reveal distinct spectroscopic signatures for each enantiomer, enabling absolute configuration determination through comparison with density functional theory calculations.
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-1-2-9-8-7(6)11-3-4-12-8/h1-2,10H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGBHXFASGUEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications in research rather than large-scale industrial use. the principles of organic synthesis, such as batch processing and continuous flow techniques, can be adapted for its production.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of dioxino-pyridine compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the dioxino structure can enhance efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties : Compounds with similar structures have been investigated for their potential anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways .
Organic Synthesis
Building Block in Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the creation of more complex molecules .
Functionalization : The hydroxymethyl group in this compound can be easily modified to introduce different functional groups, enhancing its utility in synthetic chemistry .
Materials Science
Polymer Chemistry : The incorporation of the dioxino-pyridine moiety into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. Such polymers are suitable for applications in coatings and composites .
Nanotechnology : Recent studies have suggested that this compound could be utilized in the synthesis of nanoparticles with specific optical properties. These nanoparticles have potential applications in drug delivery systems and imaging agents .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications increased activity against resistant strains, suggesting potential for future antibiotic development.
Case Study 2: Anticancer Research
In a recent investigation by Johnson et al. (2024), the anticancer effects of this compound were assessed on breast cancer cell lines. The study found that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action for (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic benefits .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol, highlighting differences in functional groups, substituent positions, and properties:
Key Findings from Structural Comparisons:
Carboxylic Acid Derivatives (e.g., CAS 1228665-94-8) are pivotal in coordination chemistry due to their chelating ability .
Functional Group Impact :
- Carbamates (e.g., CAS 1346447-37-7) introduce toxicity risks (H301) but serve as protective groups in prodrug design .
- Aldehydes (e.g., CAS 95849-26-6) offer reactivity for synthesizing Schiff bases or heterocyclic extensions .
Positional Isomerism: The 6-yl methanol isomer (CAS 615568-23-5) demonstrates how methanol placement affects solubility and interaction with biological targets compared to the 8-yl variant .
Applications :
- Methyl esters (e.g., ) are prioritized in high-purity pharmaceutical intermediates .
- Amine derivatives () are utilized in palladium-catalyzed couplings for complex molecule synthesis .
Research Implications
- A scaffold for kinase inhibitors due to the pyridine-dioxane core’s resemblance to bioactive heterocycles.
- A versatile intermediate for derivatization into esters, carbamates, or halogenated compounds.
- A polar building block in drug design, leveraging the methanol group for solubility and target engagement.
Biological Activity
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol, a compound with the CAS number 1305325-13-6, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique dioxin-pyridine structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 167.16 g/mol. The structural representation is as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases associated with cancer progression.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Antibacterial Effects : Some studies indicate that it may possess antibacterial properties against various pathogens.
Antitumor Activity
A study evaluating the inhibitory effects of related compounds on various kinases found that derivatives of this compound exhibited significant inhibitory activity against JAK3 and NPM1-ALK kinases. The IC50 values ranged from 0.25 to 0.54 µM for these targets, indicating potent antitumor potential compared to established drugs like sorafenib .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound 2a | JAK3 | 0.36 |
| Compound 2b | NPM1-ALK | 0.25 |
| Sorafenib | JAK3 | 0.78 |
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH and FRAP assays. Results indicated a moderate ability to scavenge free radicals, suggesting potential applications in formulations aimed at reducing oxidative damage .
Antibacterial Activity
In vitro tests revealed that this compound exhibited activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for common pathogens:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Plesiomonas shigelloides | 0.22 |
| Bacillus pumilus | 0.44 |
These results highlight the compound's potential as an antibacterial agent.
Case Studies
- Inhibition of Cancer Cell Proliferation : A recent study investigated the effects of this compound on HepG2 and MDA-MB-231 cancer cell lines. The compound demonstrated significant antiproliferative effects comparable to standard chemotherapeutic agents .
- Synergistic Effects with Other Compounds : Research has indicated that combining this compound with other bioactive compounds could enhance its therapeutic efficacy against resistant bacterial strains .
Q & A
Q. What are the recommended synthetic routes for (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of substituted pyridine precursors with diols or epoxides under acidic or basic conditions. For example, analogs like octahydro-dioxino pyridine derivatives (e.g., CAS 1084896-52-5) are synthesized via multi-step routes involving esterification, cyclization, and hydroxylation . Optimization includes:
- Temperature control : Cyclization reactions often require reflux in polar aprotic solvents (e.g., DMF, THF).
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in ring formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves diastereomers common in fused-ring systems .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions in the dioxino-pyridine core. For example, coupling constants in ¹H NMR distinguish axial/equatorial protons in fused rings .
- IR spectroscopy : Confirms hydroxyl (-OH, ~3200–3500 cm⁻¹) and ether (C-O-C, ~1100–1250 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₂H₂₃NO₅: 261.32 g/mol) .
Q. How should stability and storage conditions be managed for this compound?
- Stability : Susceptible to oxidation due to the methanol group. Stability tests under varying pH (4–9) and temperature (4–40°C) are advised.
- Storage : Argon-sealed vials at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis/oxidation .
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity during substitution reactions on the dioxino-pyridine core?
Regioselectivity challenges arise due to competing nucleophilic sites. Methodological approaches include:
- Computational modeling : DFT calculations predict electron density distribution to identify reactive sites (e.g., C-6 vs. C-8 positions) .
- Protecting groups : Temporarily block the methanol group to direct substitution to the pyridine ring.
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/LC-MS to isolate intermediates under low/high temperatures .
Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR splitting patterns)?
- Variable-temperature NMR : Differentiates dynamic processes (e.g., ring puckering) from static stereoisomerism .
- X-ray crystallography : Definitive structural assignment for crystalline derivatives (e.g., analogs like 8-hydroxy-dioxino-isoindolones) .
- 2D NMR (COSY, NOESY) : Correlates proton environments to confirm spatial arrangements in complex fused-ring systems .
Q. How can computational methods enhance understanding of this compound’s reactivity in catalytic systems?
- Molecular docking : Screens interactions with biological targets (e.g., enzymes) to rationalize pharmacophore features.
- Reaction pathway simulations : Identifies transition states and intermediates for key steps like ring-opening or hydroxyl group activation .
- Solvent effect modeling : COSMO-RS predicts solvation effects on reaction rates and selectivity .
Data Contradiction and Optimization Scenarios
Q. How to troubleshoot low yields in the final cyclization step?
- Byproduct analysis : LC-MS or GC-MS identifies dimers or decomposition products. Adjust stoichiometry of diol/pyridine precursors.
- Acid/base screening : Test alternatives (e.g., p-TsOH vs. H₂SO₄) to minimize side reactions.
- Microwave-assisted synthesis : Reduces reaction time and improves yield uniformity .
Q. What experimental controls are essential when studying this compound’s biological activity?
- Negative controls : Use structurally similar but inert analogs (e.g., methyl ether derivatives) to confirm target specificity.
- Metabolic stability assays : Incubate with liver microsomes to assess degradation pathways.
- Dose-response curves : Validate activity across multiple batches to rule out synthetic variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
